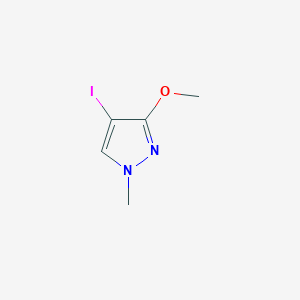

4-Iodo-3-methoxy-1-methyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core Structures in Heterocyclic Chemistry and Beyond

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a fundamental building block in organic chemistry. nih.gov Its aromatic nature and the presence of multiple reaction sites make it a highly versatile scaffold for the construction of more complex molecular architectures. The unique electronic properties of the pyrazole nucleus, arising from the interplay of the two nitrogen atoms, impart a range of chemical behaviors that are of great interest to synthetic chemists.

Beyond their synthetic utility, pyrazole derivatives have garnered significant attention for their diverse biological activities. This has led to their widespread use in medicinal chemistry and drug discovery. The pyrazole motif is a key component in numerous approved drugs and clinical candidates, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This broad spectrum of pharmacological effects underscores the importance of the pyrazole core as a "privileged scaffold" in the design of new therapeutic agents.

Overview of Halogenated Pyrazole Derivatives: Importance and Versatility as Synthetic Intermediates

The introduction of halogen atoms onto the pyrazole ring dramatically expands its synthetic potential. Halogenated pyrazoles, particularly iodo- and bromo-derivatives, serve as key intermediates in a multitude of cross-coupling reactions. These reactions, which include the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. clockss.orgnih.gov The carbon-halogen bond in these derivatives provides a reactive handle that allows for the precise and controlled introduction of a wide variety of functional groups and molecular fragments.

The versatility of halogenated pyrazoles as synthetic intermediates has enabled the construction of complex molecular libraries for high-throughput screening in drug discovery and materials science. The ability to systematically modify the pyrazole core through these cross-coupling reactions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, thereby optimizing their function for a specific application.

Specific Research Focus: The Unique Structural and Reactivity Profile of 4-Iodo-3-methoxy-1-methyl-1H-pyrazole

Within the class of halogenated pyrazoles, This compound presents a particularly interesting profile for researchers. Its structure combines several key features that influence its reactivity and potential applications. The presence of the iodine atom at the 4-position makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new substituents at this position. clockss.orgnih.gov

The unique combination of an iodo-substituent, a methoxy (B1213986) group, and a methyl group on the pyrazole core makes This compound a valuable building block for the synthesis of novel, highly functionalized pyrazole derivatives. Its specific structural and electronic attributes warrant detailed investigation to fully unlock its potential in the development of new pharmaceuticals, agrochemicals, and advanced materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7IN2O |

|---|---|

Molecular Weight |

238.03 g/mol |

IUPAC Name |

4-iodo-3-methoxy-1-methylpyrazole |

InChI |

InChI=1S/C5H7IN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3 |

InChI Key |

AIDXGISQQWFIIP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C(=N1)OC)I |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Iodo 3 Methoxy 1 Methyl 1h Pyrazole and Analogues

Direct Halogenation Approaches for Pyrazole (B372694) Rings

Direct C-H functionalization of the pyrazole ring is an efficient strategy for introducing halogen atoms. researchgate.net Halogenated pyrazoles are not only bioactive compounds themselves but also serve as versatile synthetic intermediates for further modifications through cross-coupling reactions. beilstein-archives.org

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, which preferentially occur at the C-4 position. rrbdavc.org The mechanism involves the attack of an electrophilic iodine species on the electron-rich C-4 carbon of the pyrazole ring, forming a positively charged intermediate known as a sigma complex or Wheland intermediate. This intermediate is stabilized by resonance. The subsequent loss of a proton from the C-4 carbon restores the aromaticity of the ring, yielding the 4-iodopyrazole (B32481) product.

A variety of reagents and conditions have been developed for the electrophilic iodination of pyrazoles. The choice of reagent can influence the reaction's efficiency and substrate scope. Common iodinating agents include molecular iodine (I₂) combined with an oxidizing agent, and N-iodosuccinimide (NIS). For instance, the combination of elemental iodine and ceric ammonium (B1175870) nitrate (B79036) (CAN) in acetonitrile has been used effectively. nih.gov Another powerful system involves using N-iodosuccinimide (NIS) in conjunction with a strong acid like trifluoroacetic acid (TFA). nih.gov Hypervalent iodine reagents can also facilitate the reaction; for example, the in-situ generation of a reactive thio/selenocyanogen chloride from PhICl₂ and NH₄SCN/KSeCN has been used for C-4 functionalization, proceeding through an electrophilic attack mechanism analogous to iodination. beilstein-journals.orgnih.gov

Table 1: Comparison of Selected Reagents for Electrophilic Iodination of Pyrazoles

| Reagent System | Substrate Example | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|

| I₂ / CAN | 1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole | MeCN, reflux | 81 | nih.gov |

| NIS / TFA | 1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazole | Acetic acid, 80 °C | 71 | nih.gov |

| I₂ / HIO₃ | Pyrazole | AcOH–CCl₄ | High | mdpi.com |

| NIS / H₂SO₄ | Pyrazole | 50% aq. H₂SO₄ | Efficient | mdpi.com |

The functionalization of the pyrazole ring via electrophilic substitution occurs with high regioselectivity at the C-4 position. rrbdavc.orgresearchgate.net This preference is a result of the electronic properties of the pyrazole nucleus. An electrophilic attack at the C-3 or C-5 positions would generate a highly unstable intermediate with a positive charge adjacent to the electron-deficient, doubly bonded nitrogen atom (N-2). rrbdavc.org In contrast, an attack at the C-4 position results in a more stable cationic intermediate where the positive charge can be delocalized without placing it next to the N-2 atom. This inherent electronic preference makes the C-4 position the most nucleophilic and thus the primary site of reaction for electrophiles. researchgate.net Consequently, direct halogenation of 1-substituted pyrazoles almost exclusively yields the 4-halo derivative, provided the C-4 position is unsubstituted. researchgate.netresearchgate.net

Electrochemical methods offer a green and efficient alternative for the synthesis of iodopyrazoles, often avoiding the need for harsh chemical oxidants. mdpi.com A notable two-stage electrosynthesis has been developed for preparing 4-iodopyrazoles with yields ranging from 74-92%. researchgate.net In the first stage, potassium iodate (KIO₃) is generated via the galvanostatic electrolysis of an aqueous alkaline solution of potassium iodide (KI) or I₂ at a nickel anode. researchgate.net In the second stage, the pyrazole substrate is iodinated in a heterophase medium (e.g., H₂O-CHCl₃) using the electro-generated KIO₃ in the presence of KI and sulfuric acid. This system generates hypoiodous acid (HOI) in situ, which acts as the potent iodinating agent. mdpi.comresearchgate.net This electrochemical approach has been successfully applied to a range of pyrazole derivatives. consensus.app

Table 2: Electrochemical Iodination of Various Pyrazole Substrates via Electro-Generated KIO₃/KI System

| Substrate | Product | Yield (%) | Reference(s) |

|---|---|---|---|

| Pyrazole | 4-Iodopyrazole | 93 | mdpi.com |

| 1-Methylpyrazole (B151067) | 4-Iodo-1-methylpyrazole | 86 | mdpi.com |

| 3,5-Dimethylpyrazole | 4-Iodo-3,5-dimethylpyrazole | 92 | mdpi.com |

| 3-Nitropyrazole | 4-Iodo-3-nitropyrazole | 74 | mdpi.com |

Cycloaddition and Cyclocondensation Routes to the Pyrazole Scaffold

Constructing the pyrazole ring from acyclic precursors is a fundamental and highly versatile strategy. These methods allow for the introduction of desired substituents at specific positions by choosing appropriately functionalized starting materials.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have become a powerful tool for synthesizing complex heterocyclic structures like pyrazoles. mdpi.combeilstein-journals.org These reactions are highly efficient, adhering to the principles of atom and step economy. mdpi.com Numerous MCRs have been developed to produce highly substituted pyrazoles. For example, a three-component synthesis can involve the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid, to form persubstituted pyrazoles. beilstein-journals.org Another variation is a four-component reaction that can yield complex fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, by combining a hydrazine (B178648), a β-ketoester, an aldehyde, and malononitrile. beilstein-journals.orgnih.gov These strategies provide a modular and convergent approach to a wide array of pyrazole analogues. beilstein-journals.orgrsc.org

The most classic and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophile. beilstein-journals.orgnih.gov This approach forms the N-N bond and the three-carbon backbone of the pyrazole ring.

From 1,3-Dicarbonyl Compounds: The reaction between a hydrazine (like methylhydrazine) and a 1,3-dicarbonyl compound is known as the Knorr pyrazole synthesis. mdpi.commdpi.com This condensation is a straightforward and rapid method for obtaining polysubstituted pyrazoles. mdpi.comnih.gov The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. Using an unsymmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers. mdpi.com

From Acetylenic Ketones and Aldehydes: Alkynes are valuable precursors for pyrazole synthesis. The cyclocondensation of hydrazine derivatives with acetylenic ketones has been known for over a century, typically yielding a mixture of two regioisomers. mdpi.commdpi.com A more modern and regioselective approach involves the electrophilic cyclization of α,β-alkynic hydrazones. nih.gov In this method, an α,β-alkynic hydrazone is first prepared by condensing a hydrazine with a propargyl aldehyde or ketone. This intermediate is then treated with molecular iodine, which triggers an electrophilic iodocyclization to produce 4-iodopyrazoles in good to high yields. nih.gov This strategy is particularly relevant as it directly installs the iodine atom at the C-4 position during the ring-forming step.

Derivatization from Precursor Pyrazoles and Related Heterocycles

The construction of the 4-Iodo-3-methoxy-1-methyl-1H-pyrazole scaffold is typically achieved by modifying a pre-existing pyrazole ring. This approach involves sequential or sometimes one-pot functionalization steps, including the introduction of the N-methyl, C3-methoxy, and C4-iodo groups. The order of these transformations is critical to avoid undesired side reactions and to ensure high yields of the target molecule.

The introduction of methyl groups onto the nitrogen and oxygen atoms of a pyrazole precursor is a fundamental step in the synthesis of the target compound. The regioselectivity of these alkylation reactions is a significant challenge, particularly in unsymmetrically substituted pyrazoles.

N-Alkylation: The N-alkylation of a 3-substituted pyrazole can result in two regioisomers. The outcome is influenced by factors such as the steric hindrance of the substituents, the nature of the alkylating agent, and the reaction conditions. A systematic study on 3-substituted pyrazoles demonstrated that regioselective N1-alkylation can be achieved using a potassium carbonate-DMSO system. acs.org The regioselectivity in these cases can be rationalized by DFT calculations. acs.org For achieving N2-alkylation, a magnesium-catalyzed method has been developed, which provides the N2-alkylated products with high regioselectivity (76:24 to 99:1) when using α-bromoacetates and acetamides as alkylating agents. thieme-connect.com

Furthermore, catalyst-free methods, such as the Michael reaction, have been shown to provide excellent regioselectivity for N1-alkylation (>99.9:1), offering an efficient route to various substituted pyrazoles. researchgate.netacs.orgsemanticscholar.org For ultimate control over regioselectivity, enzymatic approaches have been developed. A two-enzyme cascade system can achieve pyrazole alkylation (including methylation) with unprecedented regioselectivity (>99%). nih.gov

O-Alkylation: The methoxy (B1213986) group at the C3 position is typically introduced by O-alkylation of a corresponding pyrazolone (B3327878) or its tautomeric form, pyrazolol. The alkylation of these ambident nucleophiles can yield either O-alkylated or N-alkylated products. ic.ac.uk The choice of alkylating agent and conditions is crucial for directing the reaction towards the desired O-methylated product. For instance, diazomethane is frequently used for the selective formation of O-methyl derivatives, whereas alkyl halides or dimethyl sulfate can often lead to mixtures of O- and N-alkylated products. ic.ac.uk The Mitsunobu reaction presents an alternative for alkylation under mild and neutral conditions, which can be valuable in the context of complex pyrazolone systems. ic.ac.uk

| Method | Typical Reagents/Catalysts | Selectivity | Key Advantages | Reference |

|---|---|---|---|---|

| Base-Mediated Alkylation | K₂CO₃/DMSO | N1-selective for 3-substituted pyrazoles | Operationally simple | acs.org |

| Lewis-Acid Catalyzed Alkylation | MgBr₂ | N2-selective for 3-substituted pyrazoles | High N2 selectivity | thieme-connect.com |

| Michael Addition | Catalyst-free | Highly N1-selective (>99.9:1) | Excellent regioselectivity, mild conditions | acs.org |

| Enzymatic Alkylation | Engineered Methyltransferase | Highly regioselective (>99%) | Unprecedented selectivity, green approach | nih.gov |

Pyrazolones are versatile and widely used precursors for the synthesis of substituted pyrazoles. They exist in tautomeric equilibrium with pyrazolols (hydroxypyrazoles), providing a reactive handle for introducing the C3-methoxy group. The synthesis of this compound can be envisioned starting from a suitable pyrazolone intermediate.

The key transformation is the O-methylation of the pyrazolone. As discussed, this requires careful selection of reaction conditions to favor O-alkylation over the competing N-alkylation. Once the 3-methoxy group is installed, subsequent steps would involve the iodination of the C4 position and the methylation of the N1 nitrogen. The iodination can be achieved using various iodinating agents, while N-methylation would follow the regioselective principles outlined previously. The sequence of these reactions is paramount for a successful synthesis. For example, performing N-methylation before C4-functionalization might alter the electronic properties of the ring, affecting the regioselectivity of the subsequent iodination step.

Protecting Group Chemistry in Targeted Pyrazole Synthesis

The synthesis of polysubstituted heterocycles with precise regiocontrol often necessitates the use of protecting groups. In pyrazole chemistry, protecting groups are instrumental in directing functionalization to a specific nitrogen or carbon atom, particularly when steric or electronic factors are insufficient to achieve the desired selectivity. nih.gov

To control the regioselective introduction of substituents, protecting groups such as (2-(trimethylsilyl)ethoxymethyl) (SEM) or tetrahydropyranyl (THP) are commonly employed. nih.govrsc.org A notable strategy involves the use of a "SEM switch," where the protecting group is transposed from one nitrogen atom to the other in a single step. This transposition effectively alters the reactivity of the pyrazole ring, transforming an unreactive C3 position into a more reactive C5 position, thus enabling sequential and regioselective C-H arylation. nih.gov

Furthermore, the presence of a protecting group on one of the pyrazole nitrogens can overcome the low regioselectivity often observed in the N-alkylation of pyrazoles that lack significant steric bias. nih.gov By blocking one nitrogen atom, the alkylating agent is directed to the unprotected nitrogen, ensuring the formation of a single regioisomer. After the desired functionalizations are complete, the protecting group can be removed under specific conditions to yield the final product.

| Protecting Group | Abbreviation | Application Example | Reference |

|---|---|---|---|

| (2-(Trimethylsilyl)ethoxymethyl) | SEM | Enables regioselective C-H arylation via "SEM switch" and directs N-alkylation. | nih.gov |

| Tetrahydropyranyl | THP | Used for pyrazole lithiation and regioselective preparation of pyrazolylboronate esters. | nih.gov |

| Acyl, Alkyl, Silyl, Benzyl | General | General protection of reactive moieties to prevent unwanted reactions. |

Green Chemistry Approaches in Pyrazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to develop more sustainable and environmentally benign processes. nih.govbenthamdirect.comresearchgate.net These approaches focus on minimizing waste, avoiding hazardous reagents, using green solvents, and employing energy-efficient techniques. nih.govresearchgate.net

Several green strategies have been successfully implemented for pyrazole synthesis:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. eurekaselect.comacs.orgdergipark.org.tr This technique is noted for its efficiency and better thermal stability compared to conventional heating. eurekaselect.combenthamdirect.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields under mild conditions. benthamdirect.comasianpubs.org It is particularly useful for processes requiring milder conditions than microwave heating. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient, one-pot processes where multiple starting materials are combined to form a complex product, thereby increasing atom economy and reducing the number of synthetic and purification steps. mdpi.combeilstein-journals.orgnih.govrsc.org

Green Solvents and Catalysts: The replacement of hazardous organic solvents with environmentally friendly alternatives like water is a cornerstone of green chemistry. benthamdirect.comacs.orgthieme-connect.com Many pyrazole syntheses have been developed in aqueous media, sometimes facilitated by recyclable catalysts. nih.govthieme-connect.com Solvent-free reactions represent another significant green advancement. benthamdirect.comresearchgate.net

These methodologies offer powerful and sustainable alternatives to traditional synthetic routes, contributing to the development of more efficient and eco-friendly pathways for producing pyrazole derivatives. benthamdirect.combenthamdirect.com

| Technique | Key Advantages | Example Condition | Reference |

|---|---|---|---|

| Microwave Irradiation | Reduced reaction time, higher yields, less solvent usage. | 70-100 W, 20 minutes in aqueous medium. | dergipark.org.tr |

| Ultrasound Irradiation | Enhanced reaction rates, milder conditions. | Synthesis at 60 °C within 75-90 min. | asianpubs.org |

| Multicomponent Reactions | High atom economy, step economy, reduced waste. | One-pot synthesis of pyrazole-linked thiazoles at room temperature. | acs.org |

| Aqueous Media | Environmentally benign, safe, inexpensive. | One-pot synthesis using a nanocomposite catalyst in water. | thieme-connect.com |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies workup. | Five-component reaction catalyzed by montmorillonite K10 at 65–70 °C. | mdpi.com |

Reactivity and Transformational Chemistry of 4 Iodo 3 Methoxy 1 Methyl 1h Pyrazole

Transition-Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom at the C-4 position makes 4-Iodo-3-methoxy-1-methyl-1H-pyrazole an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling for C-C Bond Formation at C-4

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of pyrazole (B372694) chemistry, it allows for the introduction of aryl and heteroaryl substituents at the C-4 position. For substrates like 4-Iodo-1-methyl-1H-pyrazole, this reaction proceeds efficiently under palladium catalysis, often enhanced by microwave irradiation to reduce reaction times and improve yields. ccspublishing.org.cn

The reaction typically involves a palladium catalyst, a base, and a boronic acid or ester coupling partner. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. While specific studies on this compound are not extensively detailed in the literature, the reactivity is expected to be analogous to similar 4-iodopyrazoles. The methoxy (B1213986) group at the C-3 position is generally stable under these conditions. mdpi.com The reaction serves as a cornerstone for creating libraries of 4-arylpyrazole derivatives, which are significant in medicinal chemistry. ccspublishing.org.cn

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Iodopyrazoles Data based on analogous compounds.

| Catalyst | Ligand | Base | Solvent | Conditions | Yield Range |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 °C | Good to Excellent nih.gov |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | Microwave, 110 °C | High ccspublishing.org.cn |

| Pd/C | None | K₂CO₃ | Solution-Phase | Variable | Good |

Sonogashira Coupling for Introduction of Alkynyl Moieties

The Sonogashira coupling reaction is the method of choice for attaching terminal alkynes to aryl or vinyl halides, creating conjugated enynes and arylalkynes. gelest.com This transformation is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org

For 4-iodopyrazole (B32481) derivatives, the Sonogashira coupling provides a direct route to 4-alkynylpyrazoles. arkat-usa.org These products are valuable intermediates in organic synthesis. arkat-usa.orgresearchgate.net The reaction demonstrates high functional group tolerance and generally proceeds under mild conditions. The C-I bond at the 4-position of the pyrazole ring is selectively activated, allowing for the precise introduction of the alkynyl group. researchgate.net

Table 2: General Conditions for Sonogashira Coupling of Iodopyrazoles Data based on analogous compounds.

| Catalyst | Co-catalyst | Base | Solvent | Alkynyl Partner | Yield Range |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | Phenylacetylene | Good researchgate.net |

| Pd(OAc)₂ | CuI | Et₃N | Toluene | Terminal Alkynes | Good to Excellent nih.gov |

Other Palladium-Catalyzed Reactions

Beyond the Suzuki and Sonogashira reactions, the 4-iodopyrazole core can participate in other palladium-catalyzed transformations. One notable example is the Heck-Mizoroki reaction, which couples the halide with an alkene to form a substituted alkene. Studies on 1-protected-4-iodo-1H-pyrazoles have shown that this reaction can yield 4-alkenyl-1H-pyrazoles effectively, with ligands like triethyl phosphite (B83602) being particularly suitable. clockss.org

Interestingly, some palladium-catalyzed reactions can be directed to other positions on the pyrazole ring while leaving the C-4 iodo substituent intact. For instance, direct arylation at the C-5 position of N-protected 4-iodopyrazoles has been achieved using a simple phosphine-free palladium acetate (B1210297) catalyst. rsc.org This highlights the chemoselectivity that can be achieved by tuning the reaction conditions, preserving the C-I bond for subsequent transformations. rsc.org

Mechanistic Investigations of Coupling Reaction Pathways

The general mechanism for palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, follows a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. icmpp.ro

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodopyrazole, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation : The organic group from the coupling partner (e.g., the boronic acid in Suzuki coupling or the copper acetylide in Sonogashira coupling) is transferred to the palladium center, displacing the halide. The base plays a crucial role in this step, particularly in the Suzuki reaction. icmpp.ro

Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst to continue the cycle. icmpp.ro

For nitrogen-containing heterocycles like pyrazoles, the presence of a free N-H group can sometimes inhibit the catalyst. However, the N-methyl group in this compound prevents this issue, typically leading to efficient catalysis. nih.gov

Nucleophilic Substitution Reactions of the Iodine Moiety

While transition-metal catalysis is the dominant mode of reactivity for the C-4 iodo group, it can also undergo nucleophilic substitution reactions, though typically under different catalytic conditions. Copper-catalyzed coupling reactions provide a pathway for the direct functionalization of 4-iodopyrazoles with nucleophiles. For example, a CuI-catalyzed protocol has been developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols. nih.govmdpi.com This C-O bond-forming reaction proceeds under microwave irradiation in the presence of a base like potassium t-butoxide and a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, affording 4-alkoxypyrazoles. nih.govmdpi.com

Reactivity of the Methoxy Substituent

The methoxy group at the C-3 position is generally considered a stable, electron-donating group that is robust under many reaction conditions, including most palladium-catalyzed cross-couplings. mdpi.com Its primary role is often to modulate the electronic properties of the pyrazole ring.

However, O-aryl and O-heteroaryl ether linkages can be susceptible to cleavage under certain nucleophilic conditions. In complex biological systems or in the presence of strong nucleophiles like glutathione, similar methoxyquinoline structures have been shown to undergo nucleophilic aromatic substitution, where the methoxy group is displaced. researchgate.net In synthetic chemistry, the transformation of a hydroxyl group to a methoxy group is a common protecting strategy. mdpi.com This implies that while the O-Me bond is stable, methods exist for its cleavage, which could be employed in a synthetic sequence if desired, though this is less common than transformations at the C-4 iodo position.

Oxidation Chemistry

The oxidation chemistry of the pyrazole ring system is not extensively documented under mild conditions, as the ring is generally stable to oxidation. However, the substituents on the this compound scaffold could be susceptible to oxidation under specific conditions. The N-methyl group, for instance, could potentially undergo oxidation to an N-formyl or N-hydroxymethyl group with powerful oxidizing agents, though this would likely require harsh conditions that might compromise the integrity of the pyrazole ring. The pyrazole core itself can be cleaved under strong oxidative conditions, but such reactions are typically not synthetically useful for functionalization.

Demethylation and Ether Cleavage Reactions

The methoxy group at the C3 position is an ether linkage that can be cleaved under strong acidic or specific Lewis acidic conditions to yield the corresponding pyrazolol (a pyrazolone (B3327878) tautomer). wikipedia.orgmasterorganicchemistry.com Ether cleavage is a fundamental reaction in organic synthesis, often employed to deprotect hydroxyl groups. wikipedia.org

Common reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃). masterorganicchemistry.comlibretexts.org The reaction typically proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the conjugate base (e.g., Br⁻ or I⁻) on the methyl group. masterorganicchemistry.comlibretexts.org This is an Sₙ2-type displacement, resulting in the formation of 4-iodo-1-methyl-1H-pyrazol-3-ol and methyl iodide.

Given the stability of the pyrazole ring to acidic conditions, this transformation is expected to be a viable route to the corresponding 3-hydroxy-pyrazole derivative. A study on the O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol to form 4-bromo-3-methoxy-1-phenyl-1H-pyrazole suggests the reverse reaction, ether cleavage, is a standard and feasible transformation. mdpi.com

Table 1: Expected Conditions for Demethylation of this compound

| Reagent | Typical Conditions | Expected Products |

|---|---|---|

| HBr (aq.) | Reflux | 4-Iodo-1-methyl-1H-pyrazol-3-ol, Methyl bromide |

| HI (aq.) | Reflux | 4-Iodo-1-methyl-1H-pyrazol-3-ol, Methyl iodide |

| BBr₃ | Inert solvent (e.g., CH₂Cl₂), low temperature to r.t. | 4-Iodo-1-methyl-1H-pyrazol-3-ol, Methyl bromide |

Electrophilic Aromatic Substitution (excluding iodination)

Electrophilic substitution on a pyrazole ring typically occurs at the C4 position. arkat-usa.org However, in this compound, this position is already occupied by an iodine atom. The directing effects of the existing substituents will therefore guide any further electrophilic substitution to the only remaining available position, C5.

The N1-methyl group and the C3-methoxy group are both electron-donating and would activate the ring towards electrophilic attack. The methoxy group, in particular, is a strong activating group and would strongly direct incoming electrophiles to the C5 position. Conversely, the iodine at C4 is a deactivating group but also an ortho-, para-director; in this context, it would also direct to the C5 position. Therefore, electrophilic substitution reactions such as nitration, sulfonation, or Friedel-Crafts acylation would be expected to occur selectively at the C5 position.

Functionalization at Other Pyrazole Ring Positions

Beyond electrophilic substitution at C5, functionalization can be envisioned at the N1-methyl group. For example, radical-mediated reactions could potentially lead to functionalization of the methyl group. However, the most synthetically versatile position for introducing new functional groups is the C4 position, currently occupied by iodine. This is typically achieved not by substitution of the iodine but by its transformation, as detailed in the following section. Another key strategy for pyrazole functionalization involves transition-metal-catalyzed C–H activation, which provides a direct route to installing various groups on the pyrazole ring, often at the C5 position. rsc.org

Halogen-Metal Exchange Reactions and Subsequent Transformations

The carbon-iodine bond at the C4 position is the most reactive site for many synthetic transformations. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making 4-iodopyrazoles excellent substrates for reactions involving organometallic intermediates.

One of the most powerful methods for functionalizing this position is the halogen-metal exchange reaction. wikipedia.org Treatment of this compound with a strong organometallic base, typically an organolithium reagent like n-butyllithium or tert-butyllithium, at low temperatures would result in a rapid iodine-lithium exchange. wikipedia.org This generates a highly reactive C4-lithiated pyrazole species.

This lithiated intermediate can then be trapped with a wide variety of electrophiles to introduce diverse functional groups at the C4 position. This two-step sequence provides access to a vast array of 4-substituted pyrazoles that are otherwise difficult to synthesize.

Table 2: Potential Transformations via Halogen-Metal Exchange

| Step 1: Reagent | Step 2: Electrophile | Resulting C4-Substituent | Product Class |

|---|---|---|---|

| n-BuLi or t-BuLi | DMF (Dimethylformamide) | -CHO | Pyrazole-4-carbaldehyde |

| n-BuLi or t-BuLi | CO₂ | -COOH | Pyrazole-4-carboxylic acid |

| n-BuLi or t-BuLi | B(OR)₃ then H₃O⁺ | -B(OH)₂ | Pyrazole-4-boronic acid |

| n-BuLi or t-BuLi | R-X (Alkyl halide) | -R | 4-Alkylpyrazole |

Furthermore, the C4-iodo bond makes the molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Heck-Mizoroki (coupling with alkenes) reactions. clockss.orgnih.gov These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon bonds. For instance, the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to be an effective method for synthesizing 4-alkenyl-1H-pyrazoles. clockss.org

Computational and Theoretical Investigations of 4 Iodo 3 Methoxy 1 Methyl 1h Pyrazole

Electronic Structure and Bonding Analysis

The arrangement of electrons in 4-Iodo-3-methoxy-1-methyl-1H-pyrazole is fundamental to its chemical character. Theoretical models, such as those derived from Density Functional Theory (DFT), offer a detailed picture of its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate how a molecule will interact with other chemical species. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.

For pyrazole (B372694) derivatives, the HOMO is often distributed across the pyrazole ring, indicating its role as a potential nucleophile. unar.ac.id The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability; a larger gap suggests higher stability and lower reactivity. unar.ac.id In this compound, the methoxy (B1213986) group (an electron-donating group) and the iodine atom can influence the energy levels of these frontier orbitals.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.15 | Primarily localized on the pyrazole ring and iodine atom, indicating sites susceptible to electrophilic attack. |

| LUMO | -1.20 | Distributed across the C4-I bond and the pyrazole ring, suggesting susceptibility to nucleophilic attack. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. nih.gov This is invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a region of negative potential around the oxygen atom of the methoxy group and the nitrogen atoms of the pyrazole ring. researchgate.netresearchgate.net A region of positive potential, known as a "sigma-hole," is expected on the iodine atom along the extension of the C-I bond, making it a site for halogen bonding and interaction with nucleophiles.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Analysis

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Methoxy Oxygen Atom | Negative | Site for electrophilic attack and hydrogen bond acceptance. |

| Pyrazole Nitrogen Atoms | Negative | Potential sites for protonation and coordination to metal ions. |

| Iodine Atom (Sigma-hole) | Positive | Susceptible to nucleophilic attack and halogen bonding interactions. |

Prediction of Regioselectivity in Chemical Transformations

The substituents on the pyrazole ring—iodine at C4, a methoxy group at C3, and a methyl group at N1—play a crucial role in directing the regioselectivity of chemical reactions. Computational analyses, combining FMO and MEP data, can predict the most likely sites for substitution. Pyrazole rings are known to undergo electrophilic substitution, often preferentially at the C4 position due to higher electron density. researchgate.net However, in this compound, the C4 position is already occupied by an iodine atom.

Therefore, reactions such as metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) are more pertinent, utilizing the C-I bond. researchgate.net Computational studies can model the transition states of these reactions to predict the feasibility and outcome of transformations at this position. The electronic influence of the methoxy and methyl groups can affect the activation energy of these coupling reactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. nih.gov For this compound, this could involve modeling reactions such as nucleophilic substitution at the C4 position or palladium-catalyzed cross-coupling reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction kinetics, providing a deeper understanding of the mechanism. For instance, modeling a Suzuki coupling reaction would involve mapping the oxidative addition, transmetalation, and reductive elimination steps to understand how the ligands and substituents influence the catalytic cycle.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are key to understanding their properties in the solid state.

Conformational Analysis: this compound has rotational freedom around the C3-O and O-CH3 bonds of the methoxy group. Computational scans of the potential energy surface can identify the most stable conformers. ijert.org It is likely that the most stable conformation places the methoxy group's methyl substituent in a position that minimizes steric hindrance with the adjacent groups on the pyrazole ring.

Intermolecular Interactions: In the solid state, molecules of this compound can interact through various non-covalent forces. researchgate.net Given the presence of an iodine atom, halogen bonding is a significant potential interaction, where the electropositive sigma-hole on the iodine interacts with an electron-rich atom (like nitrogen or oxygen) of a neighboring molecule. mdpi.comresearchgate.net Other possible interactions include dipole-dipole forces and C-H···N or C-H···O hydrogen bonds. mdpi.com

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Predicted Strength |

|---|---|---|---|

| Halogen Bond | C4-I | N (pyrazole) or O (methoxy) | Moderate |

| Hydrogen Bond | C-H (methyl/ring) | N (pyrazole) or O (methoxy) | Weak |

Solvent Effects on Reactivity and Structure

The choice of solvent can significantly impact chemical reactions by stabilizing or destabilizing reactants, transition states, and products. rsc.org Computational models can simulate these effects using implicit or explicit solvent models. For a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates or transition states, potentially accelerating certain reactions. For example, in a nucleophilic substitution reaction, a polar protic solvent could solvate both the leaving group (iodide) and the incoming nucleophile, influencing the reaction rate. Similarly, the conformational equilibrium of the molecule might shift in different solvents to favor conformers with a larger dipole moment in more polar environments.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-iodo-3-methoxy-1-methyl-1H-pyrazole, the ¹H NMR spectrum is expected to show distinct signals for the different proton groups. Based on data from analogous compounds like 1-methylpyrazole (B151067) and other substituted pyrazoles, the predicted chemical shifts (δ) are outlined below. chemicalbook.com

The spectrum would feature a singlet for the pyrazole (B372694) ring proton (H-5), anticipated to be in the downfield region due to the aromatic nature of the ring and the influence of the adjacent nitrogen atom. The N-methyl group protons would appear as a singlet, typically in the range of 3.7-4.0 ppm. The methoxy (B1213986) group protons would also present as a singlet, with a chemical shift around 3.8-4.2 ppm.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.7 - 4.0 | Singlet |

| O-CH₃ | 3.8 - 4.2 | Singlet |

| Pyrazole H-5 | 7.5 - 7.8 | Singlet |

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The predicted chemical shifts are based on data from 1-methylpyrazole and other substituted pyrazoles. spectrabase.com

The carbon atom C-4, being directly attached to the electronegative iodine atom, is expected to have a significantly shifted signal, likely appearing at a lower field. The C-3 and C-5 carbons of the pyrazole ring will also have characteristic shifts influenced by the nitrogen atoms and the substituents. The methyl carbons of the N-methyl and methoxy groups will appear in the upfield region of the spectrum.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 35 - 40 |

| O-CH₃ | 55 - 60 |

| C-4 | 75 - 85 |

| C-5 | 130 - 135 |

| C-3 | 150 - 155 |

Nitrogen-¹⁵N NMR spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms within a molecule, which is particularly useful for heterocyclic compounds like pyrazoles. The two nitrogen atoms in the pyrazole ring of this compound are in different chemical environments and are expected to have distinct chemical shifts. Based on studies of N-substituted pyrazoles, the pyrrole-type nitrogen (N-1) is expected to be more shielded and thus resonate at a higher field compared to the pyridine-type nitrogen (N-2).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. Analysis of related compounds such as 4-halogenated-1H-pyrazoles provides a basis for these predictions. mdpi.com

Key expected vibrational frequencies include C-H stretching vibrations from the methyl groups and the pyrazole ring, C=N and C=C stretching vibrations characteristic of the pyrazole aromatic system, and C-O stretching from the methoxy group. The C-I stretching vibration is expected to appear in the far-infrared region.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (CH₃) | 2850 - 3000 | Stretching |

| C=N / C=C (Pyrazole ring) | 1450 - 1600 | Stretching |

| C-O (Methoxy) | 1000 - 1300 | Stretching |

| C-I | 500 - 600 | Stretching |

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₇IN₂O), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The presence of iodine would be indicated by its characteristic isotopic pattern.

Fragmentation analysis provides further structural information. Common fragmentation pathways for pyrazole derivatives involve the loss of substituents and cleavage of the pyrazole ring. Expected fragments for this compound could arise from the loss of a methyl group (•CH₃), a methoxy group (•OCH₃), or an iodine atom (•I).

X-ray Crystallography for Definitive Solid-State Structure Determination

For 4-iodo-1H-pyrazole, crystallographic studies have determined its crystal system, space group, and unit cell dimensions. mdpi.comsemanticscholar.org It is expected that this compound would also form well-defined crystals, and its analysis would confirm the planar structure of the pyrazole ring and provide precise geometric parameters for the substituents. The packing of the molecules in the crystal lattice would be influenced by intermolecular interactions.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Cmme |

| a (Å) | 14.018(3) |

| b (Å) | 10.378(2) |

| c (Å) | 3.9890(8) |

Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing compounds with chromophoric systems. In the case of "this compound," the pyrazole ring constitutes the fundamental chromophore, which is responsible for the absorption of ultraviolet radiation. While specific experimental UV-Vis data for this particular compound are not extensively available in the current body of scientific literature, an analysis of the electronic structure of the pyrazole core and the influence of its substituents allows for a detailed theoretical characterization.

The electronic absorption spectrum of a molecule is dictated by the electronic transitions that can occur when it absorbs light. For heterocyclic aromatic compounds like pyrazole, the primary absorptions are typically due to π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The parent pyrazole chromophore is known to exhibit absorption maxima in the far-ultraviolet region. For instance, some studies on pyrazole derivatives indicate that the 3-methyl-1H-pyrazole chromophore has an absorption maximum (λmax) in the range of 216–223 nm. nih.gov

The substituents on the pyrazole ring in "this compound"—namely the iodo, methoxy, and N-methyl groups—are expected to modulate the absorption characteristics of the parent chromophore. These groups can act as auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum.

The methoxy group (-OCH₃) at the 3-position is an electron-donating group due to the presence of lone pairs of electrons on the oxygen atom. This group can participate in resonance with the pyrazole ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. This is because the delocalization of electrons raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap for the electronic transition.

Similarly, the iodine atom at the 4-position is a halogen, which can also influence the UV-Vis spectrum. Halogens can exhibit both an inductive electron-withdrawing effect and a resonance electron-donating effect. For iodine, the electron-donating resonance effect, although weaker than that of oxygen, is expected to contribute to a bathochromic shift.

The N-methyl group at the 1-position is generally considered to have a minor electronic effect on the chromophore compared to the methoxy and iodo substituents. Its primary influence is on the solubility and steric properties of the molecule, though it may cause a small shift in the absorption wavelength.

Considering these substituent effects, it is anticipated that the UV-Vis spectrum of "this compound" will show a π → π* absorption maximum at a longer wavelength compared to the unsubstituted pyrazole or simple alkyl-substituted pyrazoles. The cumulative effect of the electron-donating methoxy and iodo groups would likely result in a significant bathochromic shift.

The table below summarizes the expected influence of each substituent on the UV-Vis absorption spectrum of the pyrazole chromophore.

| Substituent | Position | Expected Electronic Effect | Anticipated Shift in λmax |

| Methoxy (-OCH₃) | 3 | Electron-donating (resonance) | Bathochromic (to longer λ) |

| Iodo (-I) | 4 | Electron-donating (resonance) | Bathochromic (to longer λ) |

| Methyl (-CH₃) | 1 | Weakly electron-donating (inductive) | Minimal |

It is important to note that the solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands due to solute-solvent interactions. Polar solvents, for example, can stabilize the excited state more than the ground state, often leading to a shift in the absorption maximum. A comprehensive understanding of the UV-Vis spectroscopic properties of "this compound" would ultimately require experimental determination of its spectrum in various solvents.

Applications As a Building Block in Complex Chemical Synthesis

Construction of Advanced Heterocyclic Systems

The 4-iodo-pyrazole moiety is an ideal precursor for the synthesis of advanced and fused heterocyclic systems. The iodine atom allows for the application of powerful cross-coupling methodologies to introduce new rings or complex side chains.

Key Research Findings:

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions, are extensively used to functionalize 4-iodo-pyrazoles. rsc.orgclockss.orgnih.gov These reactions allow for the introduction of aryl, alkenyl, and alkynyl groups, respectively, at the 4-position. Such modifications are fundamental steps in constructing polycyclic systems where the pyrazole (B372694) is fused to other rings. For instance, the Sonogashira coupling of a bis-iodo-pyrazole has been utilized to synthesize 2H-indazoles. clockss.org

Copper-Catalyzed Reactions: Copper-catalyzed coupling reactions have also proven effective. A notable application is the direct C4-alkoxylation of 4-iodo-1H-pyrazoles with various alcohols, a method that has been successfully applied to the synthesis of the natural alkaloid withasomnine (B158684) and its homologues. nih.gov

Fused Ring Systems: Precursors derived from pyrazoles can be used to construct fused heterocyclic systems like pyrazolo[3,4-d]pyridazines and isoxazolo[3,4-d]pyridazines, which are classes of compounds with recognized biological activities. tubitak.gov.tr The functional groups on 4-Iodo-3-methoxy-1-methyl-1H-pyrazole provide the necessary reactivity to engage in cyclization reactions to form these more complex scaffolds.

| Cross-Coupling Reaction | Catalyst/Reagents | Group Introduced at C4-Position | Resulting Structure Type |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, Boronic acid/ester | Aryl or Vinyl | 4-Aryl/vinyl-pyrazoles |

| Heck-Mizoroki | Pd catalyst, Alkene | Alkenyl | 4-Alkenyl-pyrazoles |

| Sonogashira | Pd/Cu catalyst, Terminal alkyne | Alkynyl | 4-Alkynyl-pyrazoles |

| C-O Coupling | CuI catalyst, Alcohol | Alkoxy | 4-Alkoxy-pyrazoles |

Scaffold for the Design of Novel Chemical Entities

The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov this compound serves as an excellent starting point for generating libraries of novel compounds for drug discovery.

Detailed Research Findings:

Bioactive Core: Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. mdpi.comnih.gov The substituents on the pyrazole ring, such as the methoxy (B1213986) and methyl groups on the target compound, can be fine-tuned to optimize pharmacological properties like potency, selectivity, and pharmacokinetics.

Versatile Derivatization: The C4-iodo group is the key to diversification. Through the cross-coupling reactions mentioned previously, a multitude of substituents can be introduced at this position. This allows medicinal chemists to systematically explore the chemical space around the pyrazole core to identify new bioactive molecules. researchgate.net This approach is central to modern drug discovery, enabling the synthesis of compound libraries for high-throughput screening.

Pharmaceutical Precursors: N-heterocyclic amines, which can be derived from functionalized pyrazoles, are crucial building blocks for active pharmaceutical ingredients and agrochemicals. mdpi.com The pyrazole framework is present in numerous approved drugs, highlighting its importance as a core structural motif. nih.gov

Intermediates in Agrochemical Synthesis

The structural features of pyrazoles that make them effective in pharmaceuticals also translate to the agrochemical sector. Many successful pesticides and herbicides are based on a pyrazole core.

Key Research Findings:

Broad Applications: Pyrazole derivatives are utilized in agriculture for their herbicidal, insecticidal, and fungicidal properties. nih.gov The ability to create diverse structures from a common intermediate like this compound is highly valuable for discovering new crop protection agents.

Synthesis of Active Ingredients: While specific public-domain examples starting directly from this compound are not readily available, the synthesis of complex agrochemicals often involves the coupling of different heterocyclic fragments. The reactivity of the 4-iodo position makes it an ideal candidate for such synthetic strategies. For example, complex pyrazole carboxamides are a known class of pesticides. pesticideinfo.org

Contributions to Material Science: Development of Novel Materials

The applications of pyrazole derivatives extend beyond the life sciences into the realm of material science. The electronic properties of the pyrazole ring can be exploited to create functional materials.

Key Research Findings:

Nonlinear Optical (NLO) Properties: Certain pyrazole derivatives have been investigated for their significant nonlinear optical (NLO) properties. nih.gov These materials can alter the properties of light passing through them and have potential applications in telecommunications, optical computing, and photonics. The ability to systematically modify the pyrazole scaffold through functionalization at the 4-position allows for the tuning of these electronic and optical properties.

Optoelectronic Applications: Bi-heterocyclic systems containing pyrazole and tetrazole moieties have been investigated for their photophysical properties, suggesting their potential use in future optoelectronic applications. mdpi.com The synthetic accessibility from iodo-precursors is key to developing and testing new materials in this area.

Precursors for Organometallic Ligands and Coordination Chemistry

The nitrogen atoms in the pyrazole ring are excellent donors for metal ions, making pyrazoles common and versatile ligands in coordination chemistry and organometallic catalysis. semanticscholar.orgresearchgate.net

Detailed Research Findings:

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the reduction of waste and energy consumption. thieme-connect.comnih.gov Future research concerning 4-Iodo-3-methoxy-1-methyl-1H-pyrazole will likely prioritize the development of more sustainable synthetic routes. Current methods for synthesizing substituted pyrazoles often involve multi-step processes that may not be optimal in terms of atom economy—a measure of how efficiently atoms from the reactants are incorporated into the final product. researchgate.net

Prospective strategies could involve one-pot, multi-component reactions where starting materials are converted into the target molecule in a single flask, thereby minimizing solvent use and purification steps. rsc.org The use of water as a solvent and eco-friendly catalysts, such as molecular iodine, are emerging as viable green alternatives. thieme-connect.comrsc.org Research could explore adapting such iodine-catalyzed methods for the direct synthesis of this compound, which would be highly atom-economical. Furthermore, exploring electrochemical methods for iodination presents an environmentally compatible alternative, avoiding hazardous reagents. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Protocol Ideals

| Feature | Traditional Synthesis | Sustainable Future Synthesis |

|---|---|---|

| Solvents | Often organic, volatile | Water, green solvents |

| Catalysts | Heavy metals | Biocatalysts, molecular iodine |

| Efficiency | Multi-step, lower yields | One-pot, high atom economy |

| Waste | Significant byproduct formation | Minimal waste generation |

| Energy | High energy input | Lower energy, ambient conditions |

Exploration of Novel Reactivity Patterns and Unconventional Bond Activations

The iodine substituent at the 4-position of the pyrazole (B372694) ring is a key feature of this compound, making it a versatile precursor for a variety of chemical transformations. The carbon-iodine (C-I) bond is particularly amenable to activation, serving as a handle for introducing new functional groups through cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions. schenautomacao.com.brresearchgate.netnih.gov

Future investigations will likely delve into unconventional methods for activating this C-I bond, potentially using earth-abundant metal catalysts or even metal-free conditions to enhance sustainability. researchgate.net Research into hypervalent iodine reagents could also open new avenues for functionalization. beilstein-journals.orgorganic-chemistry.org Furthermore, exploring the reactivity of the other positions on the pyrazole ring, perhaps through C-H activation, could lead to the synthesis of highly decorated pyrazole structures that were previously difficult to access. The interplay between the existing methoxy (B1213986) and methyl groups and the reactivity of the ring is another area ripe for exploration, as these substituents can direct incoming reagents to specific positions.

Integration with Automated Synthesis and Flow Chemistry Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages, including enhanced safety, better control over reaction parameters, and improved scalability. mdpi.comnih.govgalchimia.comresearchgate.net For the synthesis and subsequent functionalization of this compound, flow chemistry platforms could be transformative.

Future research in this area would involve designing and optimizing flow reactor setups for the continuous production of the target compound. This approach is particularly beneficial for reactions that are hazardous or difficult to control in batch mode. mit.edu Automated platforms could then be employed to rapidly generate a library of derivatives from this compound by systematically varying reaction partners in subsequent flow modules. This high-throughput synthesis would accelerate the discovery of new compounds with desirable properties for pharmaceutical or agrochemical applications. researchgate.netmit.edu

Advanced Computational Studies for Predicting and Optimizing Synthetic Routes

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. researchgate.net For this compound, advanced computational studies can provide deep insights into its electronic structure and reactivity.

Future research will likely employ Density Functional Theory (DFT) and other quantum mechanical methods to model reaction mechanisms involving this compound. researchgate.net Such studies can help in predicting the regioselectivity of functionalization reactions, understanding the role of catalysts, and designing more efficient synthetic pathways. Molecular dynamics simulations could be used to study the compound's interactions with biological targets, guiding the design of new drug candidates. researchgate.net These computational approaches can significantly reduce the experimental effort required by predicting the most promising synthetic routes and molecular designs before they are attempted in the lab.

Design of Highly Functionalized Pyrazole Scaffolds for Broad Chemical Utility

The true value of a building block like this compound lies in its potential to be converted into a wide array of more complex and functionalized molecules. lifechemicals.comnih.gov The strategic placement of the iodo, methoxy, and methyl groups provides multiple points for diversification.

Future efforts will focus on leveraging this compound as a central scaffold to construct libraries of novel pyrazole derivatives. lifechemicals.com The reactive iodine at the C4 position is a prime site for introducing diversity through various coupling reactions. nih.gov The methoxy group at C3 could potentially be demethylated to a hydroxyl group, providing another point for functionalization. The N-methyl group at position 1 ensures that reactions at other sites are not complicated by N-H reactivity or tautomerism, which can be an issue with NH-pyrazoles. rsc.org The ultimate goal is to design and synthesize highly functionalized pyrazole scaffolds that can be readily adapted for a broad range of applications, from drug discovery to the development of new materials. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Iodo-3-methoxy-1-methyl-1H-pyrazole to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction temperature, solvent selection (e.g., THF/water mixtures for solubility ), and stoichiometric ratios of iodinating agents. For example, copper(I) catalysts (e.g., CuI) and ligand systems like DMEDA can enhance regioselectivity in halogenation steps . Purification via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the iodo-substituted product .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (-OCH3) and methyl (-CH3) groups via chemical shifts (δ ~3.8 ppm for OCH3; δ ~2.5 ppm for CH3) and coupling patterns .

- LC-MS : Confirm molecular weight (MW = 268.02 g/mol) and detect iodine isotopic patterns .

- FT-IR : Identify C-I stretching vibrations (~500 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. How can regioselectivity challenges during iodination of 3-methoxy-1-methyl-1H-pyrazole precursors be addressed?

- Methodological Answer : Regioselectivity at the 4-position can be controlled using directing groups (e.g., methoxy at C3) or transition-metal catalysis. For example, palladium-mediated C-H activation or copper-mediated halogen exchange (e.g., from bromo to iodo) ensures precise substitution .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom’s electronegativity and size enhance oxidative addition in Suzuki-Miyaura couplings, while the methoxy group’s electron-donating effect stabilizes intermediates. Computational studies (DFT) can model transition states to predict coupling efficiency with aryl boronic acids . Experimental validation via kinetic monitoring (e.g., in situ NMR) quantifies rate constants under varying conditions .

Q. What strategies resolve contradictory data on the stability of this compound under acidic or oxidative conditions?

- Methodological Answer : Contradictions arise from solvent polarity and trace metal impurities. Accelerated stability studies (40°C/75% RH) with HPLC monitoring identify degradation products (e.g., deiodination or demethylation). Adding radical scavengers (e.g., BHT) or chelating agents (EDTA) mitigates metal-catalyzed decomposition .

Q. How can computational chemistry predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Simulations : Model interactions with target proteins (e.g., CRF-1 receptors) using PyMol or AutoDock .

- QSAR : Correlate substituent effects (e.g., iodine’s lipophilicity) with bioactivity data from analogous pyrazoles (e.g., anti-inflammatory or antimicrobial assays) .

Q. What synthetic routes enable the incorporation of this compound into heterocyclic hybrids for material science applications?

- Methodological Answer : Click chemistry (e.g., azide-alkyne cycloaddition) attaches the pyrazole core to triazoles or thiazoles. For example, copper-catalyzed reactions with alkynes yield photochromic or luminescent hybrids . Solvothermal crystallization optimizes solid-state packing for electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.